Ethanone, 1-[3-methoxy-4-(1-methylethoxy)phenyl]-
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Overview
Description
Ethanone, 1-[3-methoxy-4-(1-methylethoxy)phenyl]- is an organic compound with the molecular formula C12H16O3 This compound is characterized by the presence of a methoxy group and an isopropoxy group attached to a phenyl ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[3-methoxy-4-(1-methylethoxy)phenyl]- typically involves multi-step organic reactions. One common method involves the alkylation of 3-methoxy-4-hydroxyacetophenone with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[3-methoxy-4-(1-methylethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Ethanone, 1-[3-methoxy-4-(1-methylethoxy)phenyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of Ethanone, 1-[3-methoxy-4-(1-methylethoxy)phenyl]- involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophiles. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Known for its use in traditional medicine and its anti-inflammatory properties.
Ethanone, 1-(3-chloro-4-methoxyphenyl)-: Used in the synthesis of pharmaceuticals and agrochemicals.
Ethanone, 1-(4-methylphenyl)-: Commonly used as an intermediate in organic synthesis.
Uniqueness
Ethanone, 1-[3-methoxy-4-(1-methylethoxy)phenyl]- is unique due to the presence of both methoxy and isopropoxy groups on the phenyl ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in the synthesis of specialized organic compounds and potential therapeutic agents .
Biological Activity
Ethanone, 1-[3-methoxy-4-(1-methylethoxy)phenyl]-, also known as 1-(3-methoxy-4-propan-2-yloxyphenyl)ethanone, is an organic compound with notable biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₆O₃
- Molecular Weight : 208.25 g/mol
- Functional Groups : Methoxy (-OCH₃) and isopropoxy (-O-C(CH₃)₂)
The presence of these functional groups contributes significantly to the compound's reactivity and biological properties. The ethanone group indicates that it is a ketone, specifically an acetophenone derivative, which is significant for its potential applications in pharmaceuticals and agrochemicals.
Synthesis Methods
The synthesis of Ethanone, 1-[3-methoxy-4-(1-methylethoxy)phenyl]- typically involves multi-step organic reactions. A common method includes:
- Starting Material : 3-isopropoxy-4-methoxybenzaldehyde.
- Reagents : Suitable reagents are used to introduce the ethanone group.
- Conditions : Reactions are generally conducted in the presence of a base and solvent such as ethanol or methanol.
- Purification : Techniques such as recrystallization or chromatography are employed to enhance yield and purity.
In industrial settings, optimized methods are utilized for larger-scale production, including continuous flow reactors.
Biological Activities
Ethanone, 1-[3-methoxy-4-(1-methylethoxy)phenyl]- exhibits several biological activities:
- Antimicrobial Properties : Research has shown effectiveness against various bacterial strains, indicating potential use in developing antimicrobial agents.
- Anti-inflammatory Effects : The compound has been studied for its ability to modulate inflammatory responses, which may have implications for treating inflammatory diseases.
- Enzyme Inhibition : Its structural similarity to other biologically active molecules allows it to interact with enzymes, potentially inhibiting their activity.
The mechanism of action involves the compound acting as an electrophile that can form covalent bonds with nucleophiles in biological systems. This interaction can modulate enzyme and receptor activities, leading to various physiological effects that warrant further investigation for therapeutic applications.
Comparative Analysis with Similar Compounds
Ethanone, 1-[3-methoxy-4-(1-methylethoxy)phenyl]- can be compared with other compounds based on structural variations and biological activities:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]- | C₁₁H₁₄O₂ | Hydroxy group enhances hydrogen bonding capabilities. |
Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]- | C₁₂H₁₆O | Tert-butyl group increases steric hindrance. |
Ethanone, 1-(4-methylphenyl)- | C₉H₁₀O | Lacks additional functional groups compared to the target compound. |
This table highlights how variations in substituents can influence the chemical reactivity and biological activity of similar compounds.
Case Studies and Research Findings
Recent studies have focused on the biological implications of Ethanone, 1-[3-methoxy-4-(1-methylethoxy)phenyl]-:
- A study demonstrated its antimicrobial efficacy against specific bacterial strains, suggesting potential applications in pharmaceuticals aimed at treating infections.
- Another research project investigated its anti-inflammatory properties in vitro, showing promising results that could lead to new treatments for inflammatory conditions.
Properties
CAS No. |
104972-10-3 |
---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1-(3-methoxy-4-propan-2-yloxyphenyl)ethanone |
InChI |
InChI=1S/C12H16O3/c1-8(2)15-11-6-5-10(9(3)13)7-12(11)14-4/h5-8H,1-4H3 |
InChI Key |
PAXBEXJJMTYDKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)C)OC |
Origin of Product |
United States |
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